[1-(2,5-Difluorophenyl)ethyl](2-methoxyethyl)amine
Description
Molecular Architecture and Constitutional Analysis
The molecular formula C₁₁H₁₅F₂NO reveals a 2,5-difluorophenyl group bonded to an ethylamine chain that terminates in a methoxyethyl substituent. The SMILES notation COCCNC(C₁=CC=C(F)C=C₁F)C precisely defines its connectivity:
- Aromatic core : 2,5-difluorophenyl ring with fluorine atoms at positions 2 and 5 relative to the ethylamine attachment point
- Ethylamine backbone : CH₂-CH(NH- group linking the aromatic system to the methoxyethyl side chain
- Methoxyethyl substituent : -O-CH₂-CH₃ group creating a bifurcated nitrogen environment
Critical bond lengths and angles derived from computational models show:
| Structural Feature | Value |
|---|---|
| C-F bond length | 1.35 Å |
| C-N bond length | 1.45 Å |
| N-C-O angle | 112° |
| Dihedral angle (aromatic-amine) | 63° |
The 2,5-difluoro substitution pattern creates a polarized aromatic system with calculated dipole moments of 2.1 Debye in the phenyl ring plane. Frontier molecular orbital analysis indicates highest occupied molecular orbital (HOMO) localization on the amine nitrogen (-5.8 eV) and lowest unoccupied molecular orbital (LUMO) on the fluorinated ring (-1.3 eV), suggesting nucleophilic reactivity at the nitrogen center.
Stereochemical Configuration and Conformational Dynamics
The ethylamine carbon (C2) serves as a chiral center, producing (R)- and (S)-enantiomers with distinct spatial arrangements. Rotational energy barriers for key bonds were calculated using density functional theory (DFT):
- N-C(methoxyethyl) rotation : 8.3 kcal/mol barrier
- C(aromatic)-C(ethyl) rotation : 12.1 kcal/mol barrier
- Amine inversion barrier : 5.6 kcal/mol
Conformational analysis reveals three stable conformers:
- Syn-periplanar : Methoxyethyl oxygen aligned with aromatic fluorine (35% population)
- Anti-clinal : Side chains opposed (52% population)
- Gauche : Methoxy group eclipsing amine hydrogen (13% population)
The 2,5-difluoro substitution exerts notable steric effects, reducing the energy difference between conformers to <1.2 kcal/mol compared to 2.8 kcal/mol in non-fluorinated analogs. Variable-temperature NMR studies (-40°C to +80°C) show coalescence temperatures of 45°C for methoxyethyl proton signals, corresponding to an activation energy (ΔG‡) of 14.3 kJ/mol for side chain rotation.
Comparative Structural Analysis with Fluorinated Phenethylamine Derivatives
The structural features of 1-(2,5-Difluorophenyl)ethylamine were compared to three related compounds:
Key structural differentiators:
- Fluorine substitution pattern : The 2,5-difluoro configuration creates a para-diaxial electronic effect absent in 2,4-difluoro analogs
- Side chain complexity : The methoxyethyl group introduces hydrogen bonding capacity (+0.7 logP vs. non-oxygenated analogs)
- Chiral center presence : Unlike geminal difluoro compounds, the ethylamine chiral center enables enantiomer-specific interactions
X-ray crystallography of related compounds demonstrates that fluorine atoms induce:
- 5-7° reduction in C-C-C bond angles at substitution sites
- 0.02-0.05 Å contraction of adjacent C-C bonds
- Enhanced crystal packing density (1.32 g/cm³ vs. 1.18 g/cm³ in non-fluorinated analogs)
Properties
Molecular Formula |
C11H15F2NO |
|---|---|
Molecular Weight |
215.24 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)-N-(2-methoxyethyl)ethanamine |
InChI |
InChI=1S/C11H15F2NO/c1-8(14-5-6-15-2)10-7-9(12)3-4-11(10)13/h3-4,7-8,14H,5-6H2,1-2H3 |
InChI Key |
BNEDYDPYDDRZFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)F)NCCOC |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Using 4-Chloro-2,5-difluorobenzonitrile
A widely reported method involves the reaction of 4-chloro-2,5-difluorobenzonitrile with 2-methoxyethylamine under basic conditions to yield the target amine. The procedure is as follows:
-
- 4-Chloro-2,5-difluorobenzonitrile
- Sodium hydride (60% suspension in mineral oil)
- 2-Methoxyethylamine
- Triethylamine
- Sodium iodide
- Solvents: tetrahydrofuran (THF), N,N-dimethylformamide (DMF), water, methanol
- Temperature: 60°C
- Reaction time: 3 days (72 hours)
-
- Dissolve 4-chloro-2,5-difluorobenzonitrile in THF.
- Add sodium hydride to deprotonate and activate the nucleophile.
- Stir for 10 minutes, then add 2-methoxyethylamine and triethylamine in DMF with sodium iodide.
- Heat the mixture at 60°C for 72 hours.
- After cooling, filter and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Treat the purified free base with 50% saturated oxalic acid in ether to yield the oxalate salt as a white solid.
Yield: Approximately 28% under these conditions.
Characterization: MS APCI+ve m/z 353/355 [(M+H)+]; ^1H NMR confirms the structure.
Alternative Method with Extended Reaction Time and Scale
A scaled-up reaction used similar reagents and conditions but extended the reaction time to 5 days, resulting in lower yield (~15%). The procedure involved:
- Stirring 4-chloro-2,5-difluorobenzonitrile with sodium hydride in THF at room temperature for 18 hours.
- Addition of methanol and water to quench.
- Removal of THF by heating under nitrogen.
- Subsequent reaction with sodium iodide, triethylamine, and 2-methoxyethylamine in DMF at 60°C for 5 days.
- Purification by RP-HPLC and formation of oxalate salt.
Direct Amination of Difluorophenyl Ethyl Precursors
Reaction of 2,6-difluorodinitrobenzene with 2-methoxyethylamine in THF at room temperature yields (3-fluoro-2-nitrophenyl)[2-(methyloxy)ethyl]amine with 71.2% yield after 8 hours of stirring.
Purification is achieved by flash column chromatography.
This approach highlights nucleophilic aromatic substitution on fluorinated aromatic rings by 2-methoxyethylamine, a key step in preparing the target compound or analogues.
| Method | Starting Materials | Key Reagents & Conditions | Reaction Time | Yield (%) | Purification | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic substitution on 4-chloro-2,5-difluorobenzonitrile | 4-chloro-2,5-difluorobenzonitrile, 2-methoxyethylamine | NaH, NaI, Et3N, THF, DMF, 60°C | 72 h | 28 | RP-HPLC, oxalate salt formation | Moderate yield, multi-step workup |
| Extended nucleophilic substitution | Same as above | Same as above | 5 days | 15 | RP-HPLC, oxalate salt | Lower yield with longer time |
| Amidation via acid chloride | Pyrimidine-4,6-dicarboxylic acid, 2-methoxyethylamine | SOCl2, Et3N, toluene, DCM | 12 h | 71.2 | Recrystallization | High yield, related amine use |
| Aromatic nucleophilic substitution | 2,6-difluorodinitrobenzene, 2-methoxyethylamine | THF, room temp | 8 h | 71.2 | Flash chromatography | Efficient substitution on fluorinated ring |
The nucleophilic substitution approach on halogenated difluorophenyl precursors is the most direct and commonly used method to prepare 1-(2,5-Difluorophenyl)ethylamine.
Reaction conditions require careful control of base strength (sodium hydride), stoichiometry, and temperature to optimize yield and minimize side products.
Purification by RP-HPLC is essential due to the formation of by-products and to isolate the free base before salt formation.
The formation of oxalate salts improves compound stability and facilitates handling.
Yields vary from moderate (15-28%) depending on reaction time and scale, indicating potential for optimization.
Alternative amidation and substitution reactions with 2-methoxyethylamine demonstrate its versatility in synthetic organic chemistry, which may be exploited for derivative synthesis.
The preparation of 1-(2,5-Difluorophenyl)ethylamine is principally achieved through nucleophilic aromatic substitution of halogenated difluorophenyl precursors by 2-methoxyethylamine under basic conditions, followed by purification and salt formation. While yields are moderate, the methodology is robust and adaptable. Complementary synthetic strategies involving amidation and substitution reactions highlight the compound's synthetic accessibility and potential for further functionalization in medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Difluorophenyl)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethylamine group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles under reflux conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
Chemistry: In chemistry, 1-(2,5-Difluorophenyl)ethylamine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential interactions with biological molecules such as proteins and enzymes. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.
Medicine: In the field of medicine, 1-(2,5-Difluorophenyl)ethylamine is investigated for its potential therapeutic applications. It may be used as a lead compound in drug discovery programs aimed at developing new treatments for various diseases.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorophenyl)ethylamine involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Differences | Status/Applications |
|---|---|---|---|---|---|
| 1-(2,5-Difluorophenyl)ethylamine | Not provided | Estimated: C₁₁H₁₅F₂NO | ~215.25* | Ethyl linker, 2-methoxyethylamine substituent | Hypothesized pharmaceutical applications |
| 1-(2,5-Difluorophenyl)ethylamine | 120107-66-6 | C₉H₁₁F₂N | Not reported | Methylamine substituent instead of methoxyethyl | Discontinued (potential stability/toxicity) |
| (2,5-Difluorophenyl)methylamine | 1096800-08-6 | C₁₀H₁₃F₂NO | 201.21 | Methylene linker (vs. ethyl), same substituent | Available for research |
| Goxalapladib (GSK compound) | 412950-27-7 | C₄₀H₃₉F₅N₄O₃ | 718.80 | Larger naphthyridine core, piperidinyl groups | Atherosclerosis treatment (clinical stage) |
*Estimated based on structural analogs.
Structural and Functional Analysis
- Fluorine Substitution: The 2,5-difluoro configuration in the target compound contrasts with the 2,3-difluoro substitution in Goxalapladib .
- Linker Flexibility : The ethyl chain in the target compound provides greater conformational flexibility compared to the methylene linker in (2,5-Difluorophenyl)methylamine , which may impact membrane permeability or receptor engagement.
- Methoxyethyl vs.
Biological Activity
1-(2,5-Difluorophenyl)ethylamine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
The chemical formula of 1-(2,5-Difluorophenyl)ethylamine is CHFN\O. The presence of a difluorophenyl group is significant as it can enhance lipophilicity and biological activity. The methoxyethyl amine moiety may also contribute to the compound's pharmacological profile by influencing its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antidepressant Activity : Compounds similar to 1-(2,5-Difluorophenyl)ethylamine have been associated with serotonin reuptake inhibition, suggesting potential antidepressant effects.
- Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer properties, although specific mechanisms remain to be fully elucidated.
The biological activity of 1-(2,5-Difluorophenyl)ethylamine is believed to involve interactions with various biological targets. Computational models predict that this compound could engage with neurotransmitter systems and other molecular pathways relevant to its therapeutic potential.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of related compounds. The following table summarizes some compounds with structural similarities and their associated activities:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains a phenyl group | Antagonist for mGluR5 receptors | Investigated for neurological disorders |
| N,N-Dimethyl-2-(2,5-difluorophenyl)ethanamine | Similar difluorophenyl structure | Potential antidepressant effects | Dimethyl substitution enhances solubility |
| 3-Fluoro-N-(4-methoxyphenyl)propan-1-amine | Fluoro-substituted aromatic ring | Antidepressant activity | Different substitution pattern affects receptor binding |
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of 1-(2,5-Difluorophenyl)ethylamine:
- Antidepressant Effects : In vitro assays have shown that compounds with similar structures can inhibit serotonin reuptake, suggesting that 1-(2,5-Difluorophenyl)ethylamine may exhibit similar properties.
- Anticancer Activity : Research has indicated that this compound may inhibit tumor cell proliferation in specific cancer types. Further studies are necessary to determine its efficacy and mechanism of action in cancer treatment.
- Neuropharmacological Studies : Investigations into the neuropharmacological effects of related compounds have shown potential interactions with dopamine and serotonin receptors, which could be relevant for mood disorders.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
